molecular formula Co B1206103 Cobalt-60 CAS No. 10198-40-0

Cobalt-60

Cat. No.: B1206103
CAS No.: 10198-40-0
M. Wt: 59.933816 g/mol
InChI Key: GUTLYIVDDKVIGB-OUBTZVSYSA-N
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Description

Cobalt-60 is a synthetic radioactive isotope of cobalt with a half-life of approximately 5.27 years . It is produced artificially in nuclear reactors and is known for its high-intensity gamma rays. This compound is widely used in various industrial and medical applications due to its radioactive properties.

Scientific Research Applications

Cobalt-60 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tracer to study chemical reactions and mechanisms. Its radioactive properties allow researchers to track the movement and transformation of molecules in complex reactions.

    Biology: In biological research, this compound is used to study the effects of radiation on living organisms. It is also employed in radiolabeling experiments to trace the movement of biological molecules within cells and tissues.

    Medicine: this compound is widely used in radiation therapy for the treatment of cancer.

    Industry: In industrial applications, this compound is used for non-destructive testing and inspection of materials.

Mechanism of Action

Cobalt-60 decays by beta and gamma emission to non-radioactive nickel . Most of the radiation from the decay of this compound is in the form of gamma emissions; some is in the form of beta particles . Beta particles are generally absorbed in the skin and do not pass through the entire body .

Future Directions

The production of cobalt-60 is critical to healthcare and, with demand soaring, the challenge is to expand supply . There are a number of initiatives to increase this compound supply . The greatest opportunity to significantly increase the availability of this compound is therefore to develop production into new reactor types .

Preparation Methods

Cobalt-60 is primarily produced through neutron activation of the stable isotope cobalt-59. This process involves placing cobalt-59 in a nuclear reactor where it absorbs neutrons and transforms into this compound . The reaction can be represented as: [ ^{59}{27}Co + n \rightarrow ^{60}{27}Co ]

In industrial settings, this compound is produced by irradiating cobalt-59 in research reactors. The specific activity of this compound can be optimized by adjusting the configuration and number of cobalt-59 pencils within the irradiation box . The production yield is influenced by factors such as the diameter and height of the cobalt-59 pencils and the neutron flux within the reactor.

Chemical Reactions Analysis

Cobalt-60 undergoes beta decay to form the stable isotope nickel-60. The decay process emits beta particles and gamma rays with energies of 1.17 and 1.33 MeV . The overall nuclear reaction can be summarized as: [ ^{60}{27}Co \rightarrow ^{60}{28}Ni + \beta^- + \gamma ]

This compound does not typically participate in chemical reactions due to its radioactive nature. it can be used as a tracer in various chemical processes to study reaction mechanisms and pathways.

Comparison with Similar Compounds

Cobalt-60 is often compared with other radioactive isotopes such as iridium-192 and cesium-137. Each of these isotopes has unique properties that make them suitable for specific applications:

    Iridium-192: Like this compound, iridium-192 is used in radiation therapy and industrial radiography.

    Cesium-137: Cesium-137 is used in medical and industrial applications similar to this compound. It has a longer half-life of about 30 years, making it suitable for long-term applications.

This compound is unique in its combination of a relatively long half-life and high-energy gamma emissions, making it a versatile and widely used isotope in various fields.

References

Properties

IUPAC Name

cobalt-60
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTLYIVDDKVIGB-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[60Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Co
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891751
Record name Cobalt 60
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URL https://comptox.epa.gov/dashboard/DTXSID80891751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.933816 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Silver-white metal;
Record name Cobalt-60
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1831
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

10198-40-0
Record name Cobalt-60
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10198-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobalt Co-60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt Co-60
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cobalt 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COBALT CO-60
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8182XDPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

For the starting material, lithium carbonate (Li2CO3) was used as a lithium source, and (Cu0.999V0 001)3O4 which was a composite of tricobalt tetraoxide and vanadium (V) was used as a cobalt source. The composite of tricobalt tetraoxide and vanadium was obtained such that cobalt dissolved in an acid solution and vanadium were precipitated as a composite hydroxide and then were calcined at 300° C. Next, the lithium carbonate and the composite of tricobalt tetraoxide and vanadium were weighed out such that the molar ratio of Li to (Co+V) was 1, and there was then added MgF2 such that the fluorine content in the total amount of positive electrode active material was 0.01 mass %, and then the mixture was mixed. Subsequently, the mixture was calcined in an air atmosphere to obtain a calcined product of LiCo0.999V0 001O2 of a hexagonal crystal system containing fluorine and magnesium, and then the calcined product was ground in a mortar to an average particle size of 10 μm, thereby obtaining a positive electrode active material.
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Synthesis routes and methods II

Procedure details

In a round bottom flask 0.9 grams of dicobalt octacarbonyl salt was dissolved in 30 grams of toluene. To this solution, treated nanosilica in methyl ethyl ketone (0.9 grams, containing 15 weight percent of nanosilica; the nanosilica was treated with methacryloxy propyl trimethoxy silane in presence of triethyl amine at 80° C. was added and mechanically stirred (600-900 rpm) at room temperature for 10 minutes. The resultant solution was then added to a glass tube reactor containing bisphenol-A (24 g) and BMSC (35.78 g) to form a reactant mixture. 400 microliters of a solution containing TMAH (2.6 mg) and NaOH (9.58 mg) were added as a catalyst to the reactant mixture and the resultant mixture was purged with nitrogen and heated to a temperature of 50° C. under stirring at a speed of 90 rpm for 20 minutes. The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas and stirring at 90 rpm. After 20 minutes the temperature was increased to 180° C. inside the tube reactor and maintained for 15 minutes. The temperature was then increased to 220° C. The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds. After being maintained at 100 millibar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 0 millibar for 10 minutes to provide a bisphenol-A polycarbonate nanocomposite comprising 1.2 wt % cobalt nanoparticles.
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Synthesis routes and methods III

Procedure details

Subsequently, the gas source 14d vaporizes bis-methyl-cyclopenta-dienyl-cobalt expressed by the chemical formula "Co(CH3C5H4)2 ", and the bis-methyl-cyclopenta-dienyl-cobalt gas is carried on hydrogen gas. The gaseous mixture is supplied to the chamber 14a. The hydrogen carrier gas is regulated 100 to 400 sccm, and the bis-methyl-cyclopenta-dienyl-cobalt gas is regulated to 10 to 40 sccm. The gaseous mixture is maintained at 13 to 52 Pa in the chamber, and the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade. Cobalt is produced from the bis-methyl-cyclopenta-dienyl-cobalt gas through the pyrolysis, and is deposited to 10 to 20 nanometers thick on the entire surface of the structure.
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Synthesis routes and methods IV

Procedure details

For recovery of acetic acid from such ethanol promoted cobalt catalyzed oxidation of liquid butane said patent discloses charging the liquid oxidation effluent to a light ends removal column where dissolved unreacted butane and oxygenated compounds boiling lower than acetic acid are distilled off and recycled to the oxidation. The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged is distilled off to leave a solution of cobalt in acetic acid (propionic acid, butyric acid and butyrolactone also present) as residue for recycle to the oxidation. Said 60% distillate is fed to a drying (third) column from which dry acetic acid is taken as a bottoms product and then subjected to distillative refining (fourth column) to meet commercial specifications for glacial acetic acid.
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